molecular formula C19H22ClNO2 B1219381 Ro 04-5595

Ro 04-5595

Cat. No.: B1219381
M. Wt: 331.8 g/mol
InChI Key: DSTWURHEHMZWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Ro 04-5595 hydrochloride involves several steps, starting from commercially available precursors. The key steps include:

Chemical Reactions Analysis

Ro 04-5595 hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Ro 04-5595 hydrochloride exerts its effects by selectively binding to the GluN2B subunit of NMDA receptors. This binding inhibits the receptor’s activity, preventing the influx of calcium ions and subsequent excitatory neurotransmission . The compound’s high selectivity for GluN2B-containing receptors makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes.

Comparison with Similar Compounds

Ro 04-5595 hydrochloride is unique in its high selectivity and affinity for GluN2B-containing NMDA receptors. Similar compounds include:

This compound hydrochloride stands out due to its specific binding affinity and the extensive research supporting its use in various scientific applications.

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C19H22ClNO2/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3

InChI Key

DSTWURHEHMZWEI-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ro 04-5595
Reactant of Route 2
Reactant of Route 2
Ro 04-5595
Reactant of Route 3
Ro 04-5595
Reactant of Route 4
Reactant of Route 4
Ro 04-5595
Reactant of Route 5
Ro 04-5595
Reactant of Route 6
Ro 04-5595

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.